3H-[1,4]dioxino[2,3-e]benzimidazole
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Overview
Description
3H-[1,4]dioxino[2,3-e]benzimidazole is a heterocyclic compound that features a fused ring system combining a benzimidazole moiety with a dioxin ring. This unique structure imparts the compound with interesting chemical and biological properties, making it a subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,4]dioxino[2,3-e]benzimidazole typically involves the condensation of ortho-phenylenediamine with aldehydes or carboxylic acid derivatives. One common method includes the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent in acetonitrile, yielding high efficiency under mild conditions . Another approach involves the use of sodium metabisulphite as an oxidation agent in a mixture of solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-[1,4]dioxino[2,3-e]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like DDQ or air oxygen in the presence of iodine.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile, air oxygen with iodine.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can yield a variety of functionalized benzimidazole compounds.
Scientific Research Applications
3H-[1,4]dioxino[2,3-e]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3H-[1,4]dioxino[2,3-e]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
3H-[1,4]dioxino[2,3-e]benzimidazole can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Phenylbenzimidazole: Exhibits enhanced anticancer properties due to the presence of a phenyl group.
Pyrido[1,2-a]benzimidazole: Features a fused pyridine ring, leading to different chemical reactivity and biological effects.
Properties
IUPAC Name |
3H-[1,4]dioxino[2,3-e]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-2-7-9(13-4-3-12-7)8-6(1)10-5-11-8/h1-5H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDFOURMKCIXTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1NC=N3)OC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90723650 |
Source
|
Record name | 3H-[1,4]Dioxino[2,3-e]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90723650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114535-43-2 |
Source
|
Record name | 3H-[1,4]Dioxino[2,3-e]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90723650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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